molecular formula C20H16O4 B5239618 3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No.: B5239618
M. Wt: 320.3 g/mol
InChI Key: XXNBKRYQTONCFG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is an organic compound featuring a furan ring substituted with a 4-methylphenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and acetylation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Various substituted phenyl acetates.

Scientific Research Applications

3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and acetate ester play crucial roles in its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
  • 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
  • 3-{[5-(4-nitrophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Uniqueness

3-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

[3-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-13-6-8-16(9-7-13)19-12-17(20(22)24-19)10-15-4-3-5-18(11-15)23-14(2)21/h3-12H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNBKRYQTONCFG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)OC(=O)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=CC=C3)OC(=O)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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